molecular formula C19H17ClFN3OS B2488134 N-(3-chloro-4-fluorophenyl)-2-((2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)thio)acetamide CAS No. 899906-74-2

N-(3-chloro-4-fluorophenyl)-2-((2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)thio)acetamide

Cat. No. B2488134
CAS RN: 899906-74-2
M. Wt: 389.87
InChI Key: MEDSEKWWTRSUAX-UHFFFAOYSA-N
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Description

The molecule belongs to a class of compounds that are of interest due to their potential biological activities. Compounds with similar structural features have been synthesized and evaluated for various biological activities, including anti-inflammatory, anticancer, and antimicrobial activities. This context sets the stage for a detailed analysis of the specific compound, focusing on its synthesis, molecular structure, and properties.

Synthesis Analysis

The synthesis of compounds structurally related to "N-(3-chloro-4-fluorophenyl)-2-((2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)thio)acetamide" involves multi-step reactions that typically start with the formation of a core structure, followed by functionalization with specific substituents to achieve the desired compound. The synthesis routes are designed to introduce the chloro, fluoro, imidazolyl, and thioacetamide functionalities at specific positions in the molecule. For example, a study by Sunder and Maleraju (2013) detailed the synthesis of derivatives through reactions involving substitutions at phenyl and benzofuran positions, confirmed by 1H NMR, IR, and Mass spectra analyses (Sunder & Maleraju, 2013).

Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to elucidate the molecular structure. For molecules similar to the one , X-ray crystallography has provided detailed insights into their geometric configuration, revealing how different substituents influence the overall shape and stability of the molecule.

Chemical Reactions and Properties

The chemical reactivity of "N-(3-chloro-4-fluorophenyl)-2-((2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)thio)acetamide" is influenced by its functional groups. The presence of chloro, fluoro, and thioacetamide groups can affect its behavior in chemical reactions, such as nucleophilic substitution or condensation reactions. These groups also impact the molecule's electronic properties, potentially making it a candidate for further functionalization or interaction with biological targets.

Physical Properties Analysis

The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are crucial for understanding its behavior in different environments. These properties are determined through empirical measurements and can influence the compound's applications in scientific research or its formulation for potential uses.

Chemical Properties Analysis

The chemical properties, including acidity, basicity (pKa values), reactivity towards various reagents, and stability under different conditions, are key to understanding how the compound interacts with other molecules. The pKa values, for instance, provide insight into the compound's ionization potential in different pH environments, which is critical for predicting its behavior in biological systems or chemical reactions (Duran & Canbaz, 2013).

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(2,2-dimethyl-5-phenylimidazol-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3OS/c1-19(2)23-17(12-6-4-3-5-7-12)18(24-19)26-11-16(25)22-13-8-9-15(21)14(20)10-13/h3-10H,11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDSEKWWTRSUAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(C(=N1)SCC(=O)NC2=CC(=C(C=C2)F)Cl)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-2-((2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)thio)acetamide

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